molecular formula C12H13N3 B5092375 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile

3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile

Cat. No. B5092375
M. Wt: 199.25 g/mol
InChI Key: ZFUQLMOFTYWBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile, also known as PDPN, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the Akt/mTOR signaling pathway. 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has also been shown to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory properties, 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has been found to have other biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and decrease the production of nitric oxide. 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has also been found to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is its versatility in research applications. It can be used in vitro and in vivo studies and has been shown to be effective in various animal models. However, one limitation of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile's ability to cross the blood-brain barrier makes it a promising candidate for drug delivery to the central nervous system. Further research is needed to fully understand the mechanism of action of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile involves the reaction of 3-phenyl-4,5-dihydro-1H-pyrazole with acrylonitrile in the presence of a catalyst. This reaction results in the formation of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile as a yellow solid with a melting point of 121-123°C. The purity of the compound can be increased through recrystallization.

Scientific Research Applications

3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has been studied for its potential as a therapeutic agent in various fields of research. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. In cancer research, 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

3-(5-phenyl-3,4-dihydropyrazol-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-8-4-9-15-10-7-12(14-15)11-5-2-1-3-6-11/h1-3,5-6H,4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUQLMOFTYWBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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